1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane
Description
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-(3-methoxy-1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-9(2,3)15-8(13)12-10-5-11(6-10,7-10)14-4/h5-7H2,1-4H3,(H,12,13) |
InChI Key |
ZXWLFYBDTDSFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)OC |
Origin of Product |
United States |
Preparation Methods
Hydroxylation via Bayer-Villiger Oxidation
Diketone 6 undergoes regioselective oxidation using H₂O₂ (30%) in a THF-H₂O system catalyzed by NaH₂PO₄, yielding 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate derivatives. For example:
O-Methylation with Methyl Iodide
The hydroxyl intermediate is methylated using MeI (1.5 equiv) and K₂CO₃ in DMF at 60°C, achieving quantitative conversion. Key data:
- ¹H NMR : Methoxy singlet at δ 3.34 ppm.
- 13C NMR : Quaternary carbon at 54.1 ppm confirms methoxy attachment.
Convergent Synthesis of 1-Boc-amino-3-methoxy-BCP
Combining the above steps, the final assembly proceeds as follows:
- Selective Protection : Boc-group installation at position 1 via Curtius rearrangement (Section 3).
- Methoxy Functionalization : Hydroxylation/methylation at position 3 (Section 4).
- Global Deprotection/Purification : Acidic removal of tert-butyl groups (if present) followed by recrystallization from MeO-tBu/hexane.
Optimized Reaction Table
Analytical and Scalability Considerations
- Purity Assessment : LC-MS analysis shows >99% purity for final batches, with no detectable diastereomers.
- Thermal Stability : Differential scanning calorimetry (DSC) confirms decomposition onset at 170°C, suitable for long-term storage.
- Gram-Scale Feasibility : All steps have been demonstrated at 10–100 g scales, ensuring translational potential.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-methoxy-1-bicyclo[1.1.1]pentanyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to modify the bicyclic structure or the carbamate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified structures.
Scientific Research Applications
Scientific Research Applications of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane
This compound is a chemical compound with the molecular formula and a derivative of bicyclo[1.1.1]pentane, a unique and highly strained bicyclic structure. This compound has applications spanning organic synthesis, medicinal chemistry, material science, and chemical biology.
Organic Synthesis
This compound serves as a building block in the synthesis of complex molecules. Arylated bicyclo[1.1.1]pentanes can be prepared through the opening of [1.1.1]propellane with various arylmagnesium halides . After transmetalation with and Negishi cross-coupling with aryl and heteroaryl halides, bis-arylated bicyclo[1.1.1]pentanes are obtained .
Medicinal Chemistry
The unique structure of this compound makes it a candidate for drug development and discovery. Specifically, bicyclo[1.1.1]pentanes are used as bioisosteres of internal alkynes . The presence of the bicyclo[1.1.1]pentane motif as a bioisostere of the phenyl ring can improve metabolic stability by mitigating amide hydrolysis potential, with minimal loss in potency relative to the corresponding phenyl-containing compound .
Material Science
This compound can be used in developing new materials with specific properties.
Chemical Biology
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methoxy-1-bicyclo[1.1.1]pentanyl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The bicyclic structure may allow it to interact with enzymes, receptors, or other biomolecules in unique ways, potentially leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
BCP derivatives are often compared based on their bioisosteric utility, synthetic accessibility, and impact on drug-like properties. Below is a detailed analysis of 1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane relative to analogous compounds:
BCP as a Phenyl Ring Replacement
- Example : BCP-containing γ-secretase inhibitor (compound 3 in ) replaced a para-substituted fluorophenyl ring in BMS-708,163.
- Key Findings :
- Potency : Equivalent enzyme inhibition (IC₅₀ = 0.27 nM vs. 0.29 nM for the parent compound) .
- Solubility : Aqueous solubility increased by >10-fold (3.2 μM → 35 μM) .
- Permeability : Passive permeability (PAMPA) improved by 2.5-fold .
- Pharmacokinetics: Oral bioavailability in mice increased by ~4-fold (AUC and Cmax) . Comparison: 1-(Boc-amino)-3-methoxy-BCP may exhibit similar solubility/permeability enhancements due to its polar methoxy group, though the Boc-amino group could introduce steric bulk affecting target binding.
Halogenated BCP Derivatives
- Example : 2,2-Difluorobicyclo[1.1.1]pentane (BCP-F₂) synthesized via difluorocarbene insertion ().
- Key Findings :
- Lipophilicity : LogD reduced by 0.5–1.0 units compared to phenyl analogs .
- Metabolic Stability: Resistance to oxidative metabolism due to fluorination . Comparison: The methoxy group in 1-(Boc-amino)-3-methoxy-BCP may further reduce lipophilicity (LogP ~1.5–2.0 estimated) but lacks the metabolic stabilization conferred by fluorine .
Bridge-Functionalized BCPs
- Example : 1-Halo-3-substituted BCPs (e.g., 1-iodo-3-carboxy-BCP) synthesized via radical ring-opening ().
- Key Findings :
- Synthetic Versatility : Halogens (Cl, Br, I) enable cross-coupling reactions for late-stage diversification .
- Physicochemical Profile: Carboxylic acid derivatives showed improved solubility (e.g., 3-carboxy-BCP: LogP = 1.2) . Comparison: The Boc-amino group in 1-(Boc-amino)-3-methoxy-BCP offers orthogonal reactivity for amide bond formation, while the methoxy group enhances solubility akin to carboxylic acids but with reduced acidity .
BCPs in Enzyme Inhibitors
- Example : BCP-derived indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor (compound 2 in ).
- Key Findings :
- Potency : IC₅₀ = 4 nM, comparable to the phenyl-containing lead .
- Stability: Replacement of a benzamide with BCP eliminated hydrolysis issues, improving pharmacokinetics . Comparison: The Boc group in 1-(Boc-amino)-3-methoxy-BCP may similarly enhance stability by protecting the amine from metabolic degradation .
Data Tables
Table 1. Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural analogs.
Critical Analysis
This compound occupies a unique niche among BCP derivatives. Its Boc-amino group provides synthetic flexibility for drug conjugation, while the methoxy substituent enhances polarity without compromising strain-driven three-dimensionality. Compared to halogenated BCPs, it lacks metabolic robustness but offers superior solubility. Against phenyl-replacement analogs, it demonstrates comparable or improved pharmacokinetics, though potency may vary depending on target steric demands .
Biological Activity
1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory responses and as a bioisostere in drug design. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.
Chemical Structure
The compound features a bicyclo[1.1.1]pentane core with a Boc-protected amino group and a methoxy substituent. The unique structural attributes of bicyclo[1.1.1]pentanes allow for enhanced rigidity and metabolic stability, making them attractive candidates for medicinal chemistry applications.
Synthesis Methods
The synthesis of this compound typically involves:
- Asymmetric Synthesis : Utilizing Suzuki coupling reactions to form the bicyclic structure.
- Functional Group Modifications : Introducing the Boc group and methoxy substituent through standard organic transformations.
Recent advancements have demonstrated efficient synthetic routes that yield high purity and yield percentages, facilitating further biological evaluations .
Anti-Inflammatory Properties
Research has shown that derivatives of bicyclo[1.1.1]pentane exhibit significant anti-inflammatory activity. For instance, a study on BCP-containing lipoxin A4 mimetics revealed that one specific analogue significantly inhibited lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50% . The structure-activity relationship (SAR) studies indicated that modifications to the BCP moiety could enhance anti-inflammatory efficacy.
Table 1: Biological Activity of BCP Analogues
| Compound | IC50 (pM) | Inhibition % | Notes |
|---|---|---|---|
| BCP-sLXm 6a | ~50 | 50% | Most potent anti-inflammatory compound |
| Native LXA4 | - | - | Comparison benchmark |
| Other analogues | Varies | Varies | Dependent on structural modifications |
Enzyme Inhibition
Another significant aspect of the biological activity of bicyclo[1.1.1]pentanes is their role as enzyme inhibitors. For example, replacing traditional aromatic rings with bicyclo[1.1.1]pentane motifs has led to compounds with improved passive permeability and solubility, enhancing their bioavailability . This modification resulted in compounds that retained enzyme inhibition potency while improving pharmacokinetic properties.
Case Study: γ-Secretase Inhibition
In a study involving γ-secretase inhibitors, the introduction of a bicyclo[1.1.1]pentane moiety resulted in a four-fold increase in oral absorption metrics (Cmax and AUC) compared to traditional inhibitors . This highlights the potential of bicyclic structures in developing therapeutics for conditions like Alzheimer's disease.
METTL3 Inhibition
Recent research has identified compounds derived from bicyclo[1.1.1]pentane as inhibitors of METTL3, an enzyme implicated in various cancers . The knockdown of METTL3 in cancer cell lines showed decreased proliferation and survival, suggesting that bicyclic compounds could have significant therapeutic implications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
